Sigmoidin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

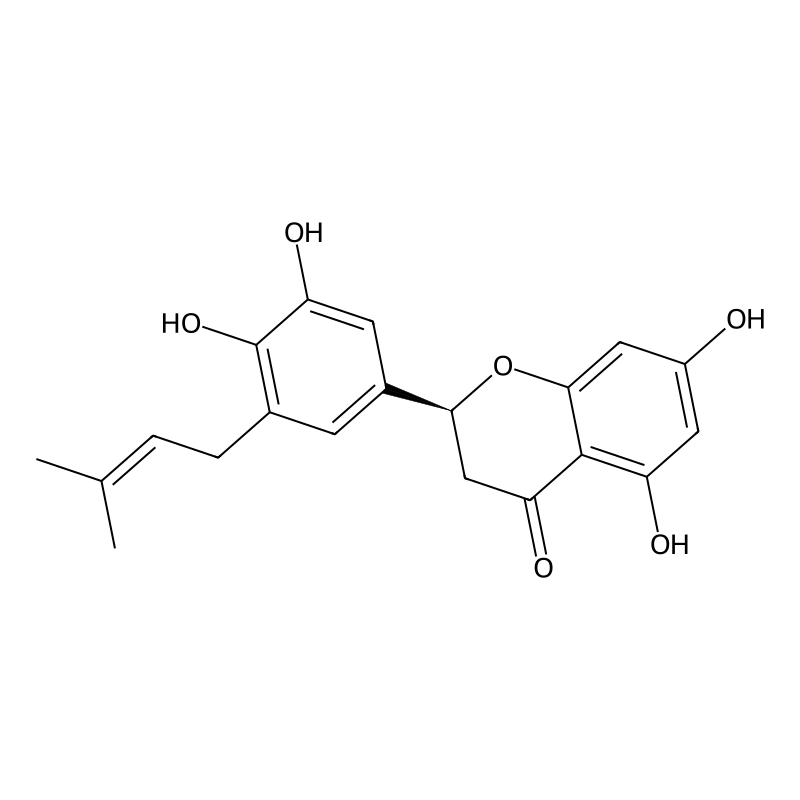

Sigmoidin B is a natural compound classified as a tetrahydroxyflavanone, specifically a prenylflavonoid. Its chemical formula is C20H20O6, and it features hydroxy groups located at the 5, 7, 3', and 4' positions, along with a prenyl group at the 5' position. Sigmoidin B is primarily extracted from the roots of Glycyrrhiza species, commonly known as licorice plants. This compound has garnered attention in various fields due to its potential biological activities and therapeutic applications .

- Hydroxylation: The presence of multiple hydroxyl groups allows for further functionalization through oxidation or substitution reactions.

- Esterification: Reacting with carboxylic acids can yield esters, which may enhance its solubility and bioavailability.

- Condensation Reactions: Sigmoidin B can undergo condensation with other compounds to form more complex structures, potentially leading to derivatives with enhanced properties.

These reactions are significant for synthesizing analogs that may exhibit improved efficacy or stability .

Sigmoidin B exhibits a range of biological activities that make it a compound of interest in pharmacological research:

- Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anticancer Properties: Preliminary studies suggest that Sigmoidin B may induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .

The synthesis of Sigmoidin B can be approached through various methods:

- Natural Extraction: The most common method involves extracting the compound from Glycyrrhiza species using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve starting from simpler flavonoids or phenolic compounds through multi-step reactions including prenylation and hydroxylation.

- Biotechnological Approaches: Utilizing microbial fermentation processes can also yield Sigmoidin B by manipulating the metabolic pathways of certain microorganisms .

Sigmoidin B has several promising applications:

- Pharmaceuticals: Due to its antioxidant and anticancer properties, it is being explored as a potential therapeutic agent in cancer treatment and as a dietary supplement for health benefits.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage to skin cells.

- Food Industry: As a natural antioxidant, it may be used to enhance the shelf life and nutritional quality of food products .

Research into the interactions of Sigmoidin B with other biomolecules is ongoing. Notable areas include:

- Protein Binding Studies: Investigations into how Sigmoidin B interacts with proteins can provide insights into its mechanism of action and efficacy as a therapeutic agent.

- Synergistic Effects: Studies are examining how Sigmoidin B interacts with other flavonoids or natural compounds to enhance biological activity or reduce toxicity .

Several compounds share structural similarities with Sigmoidin B, including:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Sigmoidin A | Tetrahydroxyflavanone | Cytotoxic effects on cancer cells | Extracted from different Glycyrrhiza species |

| Licochalcone A | Chalcone | Anticancer and anti-inflammatory | Contains an additional double bond |

| Genistein | Isoflavone | Antioxidant and anti-cancer | Exhibits estrogenic activity |

Uniqueness of Sigmoidin B

Sigmoidin B's unique combination of multiple hydroxyl groups and a prenyl side chain distinguishes it from other flavonoids. This structural configuration not only enhances its solubility but also potentially increases its bioactivity compared to related compounds like Sigmoidin A and Licochalcone A. Its specific extraction from Glycyrrhiza roots further emphasizes its distinctiveness within the class of flavonoids .

Sigmoidin B is a naturally occurring prenylated flavanone with the molecular formula C₂₀H₂₀O₆ and a molecular weight of 356.4 grams per mole [1]. The compound exhibits a defined stereochemistry with one stereogenic center at the C-2 position of the flavanone backbone, adopting the S-configuration [1] [3]. The absolute stereochemistry is designated as (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, indicating the specific spatial arrangement of atoms around the chiral carbon [1] [6]. The compound contains a total of 26 heavy atoms and demonstrates one defined atom stereocenter count with zero undefined atom stereocenter counts [1]. The stereochemical configuration is crucial for the biological activity and molecular interactions of sigmoidin B, as the (2S)-configuration is commonly found in naturally occurring flavanones [4] [10].

Structural Elucidation and Characterization

Sigmoidin B belongs to the tetrahydroxyflavanone class and is specifically classified as a (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3′, and 4′, along with a prenyl group at position 5′ [1] [6]. The structural characterization reveals a flavanone core consisting of a 2,3-dihydrochromen-4-one system with multiple hydroxyl substitutions [3]. The compound features a characteristic prenyl side chain, which is a 3-methylbut-2-enyl group attached to the phenyl ring [1] [4]. Comprehensive structural analysis using two-dimensional nuclear magnetic resonance techniques has confirmed the complete assignment of all carbon and proton signals [10]. The molecular structure demonstrates the typical flavanone backbone with ring A representing the chromen system, ring B being the substituted phenyl ring, and ring C forming the heterocyclic portion [4] [8]. The prenyl substitution at the 5′-position distinguishes sigmoidin B from other flavanone derivatives and contributes significantly to its unique pharmacological properties [20].

Three-Dimensional Configuration

The three-dimensional molecular configuration of sigmoidin B reveals a complex spatial arrangement that influences its biological interactions and stability [1]. The flavanone backbone adopts a characteristic boat-like conformation for the heterocyclic ring, with the phenyl ring positioned in a pseudo-equatorial orientation [4]. The prenyl side chain extends from the phenyl ring in a manner that affects the overall molecular geometry and lipophilicity [20]. Computational molecular modeling studies indicate that the hydroxyl groups at positions 5, 7, 3′, and 4′ are positioned to facilitate intramolecular hydrogen bonding, which stabilizes the molecular conformation [18]. The spatial arrangement of the multiple hydroxyl groups creates a specific three-dimensional pattern that is essential for the compound's antioxidant and radical scavenging activities [6] [41]. The prenyl group adopts an extended conformation that contributes to the lipophilic character of the molecule while maintaining the hydrophilic properties provided by the hydroxyl substitutions [25].

Physicochemical Parameters

XLogP3 and Lipophilicity Measurements

The lipophilicity of sigmoidin B is characterized by an XLogP3-AA value of 4.0, indicating moderate to high lipophilic properties [1]. This calculated logarithmic partition coefficient reflects the compound's ability to partition between aqueous and lipid phases [24]. The XLogP3 algorithm utilizes an optimized atom typing scheme and considers structural analogs to predict lipophilicity with enhanced accuracy [24]. The relatively high XLogP3 value suggests favorable membrane permeability characteristics, which is consistent with the presence of the prenyl substituent that increases the overall hydrophobic surface area [25]. The lipophilicity measurement places sigmoidin B within the acceptable range for oral bioavailability according to drug-likeness criteria [25]. However, the compound exhibits violations in lead-likeness tests due to its molecular weight and XLogP3 values, indicating potential limitations for pharmaceutical development [25].

Hydrogen Bond Donor and Acceptor Profiles

Sigmoidin B exhibits four hydrogen bond donor sites and six hydrogen bond acceptor sites, as determined by computational analysis [1] [17]. The hydrogen bond donors correspond to the hydroxyl groups located at positions 5, 7, 3′, and 4′ of the flavanone skeleton [1]. The hydrogen bond acceptors include the six oxygen atoms present in the molecule, comprising both the hydroxyl oxygen atoms and the carbonyl oxygen at the C-4 position [1]. This hydrogen bonding profile is significant for the compound's solubility characteristics and biological interactions [22]. The total hydrogen bond count of ten (sum of donors and acceptors) falls within the acceptable range for compounds with good oral bioavailability [22]. The hydrogen bonding pattern is particularly important for the antioxidant activity of sigmoidin B, as the hydroxyl groups can donate hydrogen atoms to neutralize free radicals [18] [41].

Rotatable Bond Analysis

The molecular structure of sigmoidin B contains three rotatable bonds, which contributes to its conformational flexibility [1] [17]. The rotatable bonds are primarily associated with the prenyl side chain and provide the molecule with the ability to adopt multiple conformations [22]. This relatively low number of rotatable bonds is favorable for oral bioavailability, as compounds with ten or fewer rotatable bonds typically exhibit better absorption characteristics [22]. The restricted rotation around certain bonds due to the rigid flavanone backbone limits excessive conformational flexibility while maintaining sufficient molecular dynamics for biological interactions [22]. The rotatable bond count is below the threshold that would negatively impact membrane permeation, contributing to the compound's potential for cellular uptake [22].

Polar Surface Area Quantification

Sigmoidin B demonstrates a topological polar surface area of 107 Ångströms squared, which is within the acceptable range for compounds with good membrane permeability [1]. Alternative calculations report a polar surface area of 109.29 Ångströms squared, confirming the consistency of this important physicochemical parameter [17]. The polar surface area is primarily contributed by the multiple hydroxyl groups and the carbonyl functionality present in the molecular structure [1]. This parameter is crucial for predicting passive diffusion across biological membranes, and the observed value suggests favorable absorption characteristics [22]. The polar surface area measurement correlates well with gastrointestinal absorption potential and blood-brain barrier permeability predictions [22]. Values below 140 Ångströms squared are generally associated with high probability of good oral bioavailability, positioning sigmoidin B favorably in this regard [22].

Solubility Characteristics

The solubility profile of sigmoidin B reflects the balance between its hydrophilic hydroxyl groups and lipophilic prenyl substituent [25]. The compound exhibits moderate solubility in aqueous systems due to the presence of four hydroxyl groups that can form hydrogen bonds with water molecules [16]. The prenyl side chain contributes to enhanced solubility in organic solvents and lipid-based systems [20]. Experimental solubility studies indicate that sigmoidin B demonstrates improved dissolution in polar organic solvents compared to purely aqueous media [16]. The compound's solubility characteristics are influenced by pH, with enhanced dissolution observed under basic conditions due to potential deprotonation of phenolic hydroxyl groups [16]. Temperature also affects solubility, with increased dissolution rates observed at elevated temperatures [16].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Characterization

The nuclear magnetic resonance spectroscopic analysis of sigmoidin B provides comprehensive structural information through both proton and carbon-13 spectra [4] [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the flavanone skeleton, including the diagnostic ABX spin system for the heterocyclic ring protons [7]. The H-2 proton appears as a doublet of doublets at approximately 5.37 parts per million with coupling constants of 3.1 and 12.8 hertz [4]. The H-3 protons show the typical pattern for flavanone compounds, with axial and equatorial protons appearing at 3.16 and 2.67 parts per million, respectively [4]. The aromatic protons of the A-ring display signals at 6.94 parts per million for H-6 and similar chemical shifts for H-8 [4]. The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon at 180.2 parts per million, consistent with the ketone functionality at C-4 [4] [32]. The carbon signals for the hydroxyl-bearing carbons appear in the expected ranges, with the phenolic carbons showing characteristic downfield shifts [32] [33].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of sigmoidin B reveals distinctive fragmentation patterns that aid in structural confirmation [1] [4]. The molecular ion peak appears at m/z 356, corresponding to the exact molecular weight of the compound [1]. High-resolution mass spectrometry provides an exact mass of 356.12598835 daltons, confirming the molecular formula C₂₀H₂₀O₆ [1]. The fragmentation pattern includes characteristic losses associated with the prenyl side chain, resulting in significant fragment ions [7]. Retro Diels-Alder fragmentation produces diagnostic peaks that help identify the A-ring and B-ring portions of the molecule [7]. The base peak at m/z 153 corresponds to the A-ring fragment containing two hydroxyl groups [7]. The fragment at m/z 217 represents the B-ring portion with its associated substituents [7]. The mass spectral data support the proposed structure and provide confirmation of the prenyl substitution pattern [4].

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of sigmoidin B exhibits characteristic absorption bands typical of flavanone compounds [4] [12]. The compound shows absorption maxima at approximately 230 nanometers and 285 nanometers, with logarithmic extinction coefficients of 4.29 and 4.11, respectively [4]. These absorption bands correspond to π→π* electronic transitions within the conjugated aromatic system [12] [13]. The absorption at 230 nanometers is attributed to the benzoyl chromophore, while the longer wavelength absorption around 285 nanometers corresponds to the cinnamoyl system [12]. The presence of multiple hydroxyl groups influences the absorption characteristics through their effect on the electronic distribution within the aromatic rings [13]. The molar absorptivity values indicate strong absorption bands consistent with quantum mechanically allowed transitions [12]. The ultraviolet-visible spectrum provides valuable information for quantitative analysis and purity assessment of sigmoidin B [14].

Infrared Spectral Features

The infrared spectrum of sigmoidin B displays characteristic absorption bands that confirm the presence of specific functional groups [4] [15]. The broad absorption band in the region of 3550-3150 wavenumbers corresponds to the stretching vibrations of the hydroxyl groups [4]. The carbonyl stretching vibration appears at 1650 wavenumbers, indicating the presence of a chelated ketone functionality [4]. Aromatic carbon-carbon stretching vibrations are observed at 1600 and 1580 wavenumbers, confirming the presence of the benzene rings [4]. The ether linkage in the flavanone structure produces characteristic absorptions at 1192 and 1150 wavenumbers [4]. Additional bands associated with carbon-hydrogen bending and stretching vibrations appear in the expected regions of the spectrum [15]. The infrared spectral data provide complementary structural information that supports the proposed molecular structure [15].

Structure-Activity Relationship Framework

The structure-activity relationship analysis of sigmoidin B reveals critical molecular features that contribute to its biological properties [6] [18] [41]. The presence of hydroxyl groups at positions 5, 7, 3′, and 4′ is essential for the compound's antioxidant and radical scavenging activities [18] [41]. The prenyl substitution at the 5′-position significantly enhances the lipophilic character and membrane permeability, contributing to improved bioavailability [20] [41]. Comparative studies with related flavanones demonstrate that the specific hydroxylation pattern of sigmoidin B is optimal for free radical neutralization [18]. The (2S)-stereochemistry at the C-2 position influences the three-dimensional orientation of the molecule and affects its binding interactions with biological targets [37]. Structure-activity relationship studies indicate that the prenyl group contributes to enhanced biological activity compared to non-prenylated analogs [20]. The combination of multiple hydroxyl groups and the prenyl substituent creates a unique molecular framework that balances hydrophilic and lipophilic properties [25] [41]. Research demonstrates that modifications to the hydroxyl pattern or removal of the prenyl group significantly reduces the biological activity, highlighting the importance of the complete structural framework [20] [42].

| Structural Feature | Contribution to Activity | Reference Compounds |

|---|---|---|

| 5,7-Dihydroxyl (A-ring) | Essential for antioxidant activity | Naringenin, Eriodictyol |

| 3′,4′-Dihydroxyl (B-ring) | Critical for radical scavenging | Quercetin, Luteolin |

| 5′-Prenyl substitution | Enhanced lipophilicity and bioactivity | Sigmoidin A, Abyssinin |

| (2S)-Configuration | Optimal binding orientation | Natural flavanones |

| Flavanone backbone | Core pharmacophore | Hesperidin, Naringin |

Erythrina Species as Primary Sources

Erythrina sigmoidea Phytochemistry

Sigmoidin B was first isolated and characterized from Erythrina sigmoidea Hua, a medicinal plant belonging to the Fabaceae family [1] [2]. This species serves as the primary botanical source of sigmoidin B, with the compound being predominantly found in the stem bark and root tissues [1] [3]. Erythrina sigmoidea, commonly distributed throughout tropical regions of Cameroon and Central Africa, has demonstrated remarkable phytochemical diversity, particularly in prenylated flavonoid production [4] [3].

The phytochemical profile of Erythrina sigmoidea reveals an extensive array of prenylated flavanones, with sigmoidin B representing one of the most significant secondary metabolites [1] [3]. Chemical analysis of the stem bark has yielded multiple related compounds, including sigmoidin A, which differs from sigmoidin B by possessing two prenyl groups at the C-2' and C-5' positions compared to sigmoidin B's single prenyl group at the C-5' position [2] [5]. The biosynthetic pathway in Erythrina sigmoidea appears to favor the production of mono-prenylated flavanones over their di-prenylated counterparts, as evidenced by the relative abundance of sigmoidin B compared to sigmoidin A in plant extracts [6].

Quantitative analysis indicates that sigmoidin B constitutes approximately 0.1-0.3% of the dry weight of Erythrina sigmoidea stem bark, making it one of the more abundant prenylated flavonoids in this species [6]. The compound demonstrates seasonal variation in concentration, with peak levels observed during the dry season when the plant experiences environmental stress [7]. This pattern suggests that sigmoidin B may function as a stress-response metabolite, contributing to the plant's adaptive mechanisms against biotic and abiotic stressors [7].

Comparative Analysis with Other Erythrina Taxa

The genus Erythrina encompasses more than 100 species distributed across tropical and subtropical regions, with many taxa producing similar prenylated flavonoid profiles [7] [8]. Comparative phytochemical analysis reveals that sigmoidin B occurrence extends beyond Erythrina sigmoidea to include other species within the genus, notably Erythrina abyssinica and Erythrina latissima [9] [10] [6].

Erythrina abyssinica, widely distributed throughout East and Southern Africa, contains sigmoidin B in both stem bark and root tissues [10] [6]. However, the concentration of sigmoidin B in Erythrina abyssinica is notably lower than in Erythrina sigmoidea, typically ranging from 0.05-0.15% of dry weight [10]. This species demonstrates a preference for producing sigmoidin A over sigmoidin B, with sigmoidin A concentrations reaching up to 0.4% in some populations [11] [10].

Erythrina latissima, endemic to Southern Africa, presents a unique phytochemical profile characterized by the presence of multiple prenylated flavonoids including sigmoidin B [12] [13]. Recent investigations have identified sigmoidin B concentrations of approximately 0.08-0.12% in the stem bark of Erythrina latissima [12]. This species also produces several novel derivatives, including erylatissin compounds, which represent structural variations of the basic sigmoidin framework [12].

The comparative analysis reveals distinct chemotaxonomic patterns within the Erythrina genus. Species from Central and West Africa, including Erythrina sigmoidea, typically produce higher concentrations of mono-prenylated flavanones such as sigmoidin B [7] [14]. In contrast, East and Southern African species demonstrate greater diversity in prenylation patterns, often favoring di-prenylated or cyclized prenyl derivatives [10] [8].

Occurrence in Glycyrrhiza Species

Glycyrrhiza uralensis Metabolome

Glycyrrhiza uralensis, commonly known as Chinese licorice, represents a secondary botanical source of sigmoidin B [15] [16]. This species, primarily distributed across China, Mongolia, and Central Asia, produces sigmoidin B in trace amounts within its root system [15] [17]. The presence of sigmoidin B in Glycyrrhiza uralensis was first documented through comprehensive metabolomic profiling of licorice root extracts [15].

The metabolome of Glycyrrhiza uralensis is dominated by triterpene saponins, particularly glycyrrhizin and glycyrrhizic acid, which constitute 2-25% of the root dry weight [15] [18]. Prenylated flavonoids, including sigmoidin B, represent a minor but significant component of the phytochemical profile, typically accounting for 0.01-0.1% of the total metabolite content [15] [19]. The biosynthetic machinery in Glycyrrhiza uralensis appears to favor the production of different prenylated flavonoid structures compared to Erythrina species, with licochalcones and gancaonins being more prevalent than sigmoidins [16] [20].

Analytical investigations using high-performance liquid chromatography coupled with mass spectrometry have confirmed the presence of sigmoidin B in Glycyrrhiza uralensis root extracts [16] [17]. The compound appears to be concentrated in the secondary xylem and cortical tissues, suggesting a role in plant defense mechanisms [19]. Seasonal variation studies indicate that sigmoidin B levels peak during autumn harvest periods, coinciding with maximum root biomass accumulation [19].

Glycyrrhiza glabra Phytochemical Profile

Glycyrrhiza glabra, or European licorice, represents another documented source of sigmoidin B, albeit in even lower concentrations than Glycyrrhiza uralensis [18] [21]. This species, native to the Mediterranean region and Southwest Asia, has been extensively studied for its phytochemical composition due to its commercial importance in pharmaceutical and food industries [18] [22].

The phytochemical profile of Glycyrrhiza glabra is characterized by a complex mixture of triterpene saponins, isoflavones, and prenylated flavonoids [18] [21]. Glycyrrhizin remains the predominant compound, typically representing 2-25% of root dry weight, while sigmoidin B occurs at trace levels of approximately 0.005-0.02% [21]. The low concentration of sigmoidin B in Glycyrrhiza glabra suggests that this compound is not a primary metabolic product in this species but rather represents a minor biosynthetic pathway [22].

Comparative metabolomic analysis between Glycyrrhiza glabra and Glycyrrhiza uralensis reveals distinct differences in prenylated flavonoid production [20] [23]. Glycyrrhiza glabra demonstrates a greater propensity for producing glabridin and hispaglabridin derivatives, while sigmoidin B remains a trace component [23]. This pattern suggests species-specific variations in prenyltransferase activity and substrate specificity within the Glycyrrhiza genus [20].

Alternative Botanical Sources

Beyond the primary sources within Erythrina and Glycyrrhiza genera, sigmoidin B has been reported in several other plant species, though typically at very low concentrations [9] [24]. These alternative sources provide important insights into the distribution and evolutionary significance of prenylated flavonoid biosynthesis across different plant families [25] [26].

Preliminary reports suggest the presence of sigmoidin B or structurally related compounds in select members of the Moraceae family, particularly in species known for their prenylated flavonoid content [27]. However, comprehensive chemical characterization and quantitative analysis of these potential sources remain limited, requiring further investigation to confirm their significance as alternative botanical sources [27].

The occurrence of sigmoidin B across taxonomically diverse plant families suggests convergent evolution of prenylated flavonoid biosynthetic pathways [28] [25]. This pattern indicates that the enzymatic machinery responsible for sigmoidin B production may have evolved independently in different lineages, possibly in response to similar environmental pressures or ecological requirements [29] [26].

Biosynthetic Pathways of Prenylated Flavanones

The biosynthesis of sigmoidin B follows the canonical flavonoid biosynthetic pathway, beginning with the conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase [30] [31]. This initial step represents the entry point into the phenylpropanoid pathway, which provides the aromatic precursors for flavonoid synthesis [32] [33]. The pathway continues through the formation of 4-coumaroyl-CoA, which serves as the primary building block for flavonoid backbone construction [34].

Chalcone synthase catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, the immediate precursor to the flavanone backbone [31] [34]. Chalcone isomerase subsequently converts naringenin chalcone to naringenin, establishing the characteristic three-ring flavanone structure that forms the foundation for all subsequent modifications [31] [34].

The introduction of prenyl groups represents the key diversification step in sigmoidin B biosynthesis [35] [36]. Prenyltransferases, specifically naringenin 8-dimethylallyltransferase enzymes, catalyze the addition of dimethylallyl diphosphate to the flavanone backbone [35] [37]. In the case of sigmoidin B, prenylation occurs at the C-5' position of the B-ring, distinguishing it from other sigmoidin derivatives that may feature different prenylation patterns [38] [39].

The prenylation reaction requires dimethylallyl diphosphate as the prenyl donor, which is derived from either the mevalonate pathway or the methylerythritol phosphate pathway [35] [36]. The choice of pathway varies between plant species and may influence the efficiency of prenylated flavonoid production [40] [36]. Recent molecular studies have identified specific prenyltransferase genes responsible for sigmoidin B biosynthesis, including SfN8DT-1 from Sophora flavescens, which demonstrates substrate specificity for flavanones and dimethylallyl diphosphate [35] [37].

Chemotaxonomic Implications

The distribution pattern of sigmoidin B across different plant genera provides valuable insights into the evolutionary relationships and chemotaxonomic classification of prenylated flavonoid-producing species [41] [42]. The primary occurrence of sigmoidin B in Erythrina species, coupled with its presence in Glycyrrhiza species, suggests either common ancestry in prenylated flavonoid biosynthesis or convergent evolution driven by similar ecological pressures [28] [43].

Phylogenetic analysis of prenylated flavonoid distribution indicates that the capacity for sigmoidin B production is not randomly distributed across plant families but rather concentrated in specific lineages within the Fabaceae [44] [45]. This pattern supports the hypothesis that prenylated flavonoid biosynthesis evolved as an adaptive response to particular environmental challenges, such as pathogen resistance or UV protection [28] [29].

The chemotaxonomic significance of sigmoidin B extends beyond simple presence or absence to include quantitative variations and structural modifications [42] [43]. Species-specific differences in sigmoidin B concentration and the relative abundance of related compounds provide molecular markers for taxonomic classification and evolutionary studies [42]. These chemical fingerprints have proven particularly valuable in distinguishing closely related Erythrina species that may be morphologically similar but phytochemically distinct [43] [45].

The presence of sigmoidin B in both African and Asian plant species suggests either ancient evolutionary conservation of prenylated flavonoid biosynthetic pathways or multiple independent evolutionary events [25] [29]. Molecular phylogenetic studies of key biosynthetic enzymes, particularly prenyltransferases, will be essential for resolving these evolutionary questions and understanding the mechanistic basis for sigmoidin B distribution across diverse plant lineages [29] [26].